2-Chloro-4,5-dimethylpyrimidine
Overview
Description
2-Chloro-4,5-dimethylpyrimidine is a chemical compound with the CAS Number: 34916-68-2. It has a molecular weight of 142.59 and its IUPAC name is 2-chloro-4,5-dimethylpyrimidine .
Synthesis Analysis
The synthesis of 2-Chloro-4,5-dimethylpyrimidine can be achieved through the reaction of 2,4-Dichloro-5-methylpyrimidine with different reagents under various conditions .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-dimethylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
2-Chloro-4,5-dimethylpyrimidine can react with different compounds under certain conditions. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Physical And Chemical Properties Analysis
2-Chloro-4,5-dimethylpyrimidine is a powder at room temperature. It has a melting point of 22-25°C. Its molecular formula is C6H7ClN2 and it has a predicted density of 1.184±0.06 g/cm3 .Scientific Research Applications
Cocrystal Design and Characterization
2-Chloro-4,5-dimethylpyrimidine has been utilized in the design and characterization of cocrystals. A study involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids led to the preparation of ten cocrystals. These were characterized using single-crystal X-ray diffraction, demonstrating the versatility of the pyrimidine unit in forming diverse cocrystal structures through hydrogen bonding and other interactions (Rajam et al., 2018).
Tautomerism and Disorder in Crystals
Another study explored the tautomerism and disorder in crystals of 4-amino-5-chloro-2,6-dimethylpyrimidine. The research revealed the occurrence of different tautomeric forms and their crystallization properties, which are crucial for understanding the drug action of pharmaceuticals containing these compounds (Rajam et al., 2017).
Dimerization to Bipyrimidines
A method for dimerizing 2-chloro-4,6-dimethylpyrimidine to the corresponding bipyrimidines has been developed. This showcases the compound's utility in synthesizing complex pyrimidine structures, which could have various applications in chemical research (Nasielski et al., 1991).
Structural Studies
The title compound, N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide, containing a 4,6-dimethylpyrimidine ring, was studied for its crystal structure. This highlights its role in understanding molecular interactions and hydrogen bonding in chemical structures (Li et al., 2009).
DNA Cleavage Activity Study
A synthesized compound involving 2-amino-4,6-dimethylpyrimidine was evaluated for its DNA cleavage activity. This demonstrates the compound's potential in biochemical research, particularly in understanding interactions with genetic material (Atay et al., 2018).
Safety And Hazards
The safety information for 2-Chloro-4,5-dimethylpyrimidine includes several hazard statements such as H302, H315, H319, H335 indicating that it is harmful if swallowed and can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions of 2-Chloro-4,5-dimethylpyrimidine research could involve its potential bioactivity. For instance, 2-anilinopyrimidines, which can be synthesized from 2-Chloro-4,5-dimethylpyrimidine, have shown potential as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .
properties
IUPAC Name |
2-chloro-4,5-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQFXQNGQUPVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503314 | |
Record name | 2-Chloro-4,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethylpyrimidine | |
CAS RN |
34916-68-2 | |
Record name | 2-Chloro-4,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,5-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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